N-benzyl-N-ethyl-2-({3-[(4-methoxyphenyl)methyl]-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide
Description
The compound N-benzyl-N-ethyl-2-({3-[(4-methoxyphenyl)methyl]-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide features a thieno[3,2-d]pyrimidin-4-one core fused with a sulfur-containing acetamide side chain. This scaffold is structurally analogous to kinase inhibitors and other bioactive molecules, where the thienopyrimidinone moiety often serves as a pharmacophore for target binding . Key structural elements include:
- 4-Methoxyphenylmethyl substituent: Introduces electron-donating effects, which may modulate electronic interactions with biological targets.
- Sulfanyl (thioether) linkage: Provides stability compared to disulfide bonds while maintaining moderate polarity .
While direct pharmacological data for this compound are unavailable in the provided evidence, its structural features align with derivatives studied for kinase inhibition and enzyme modulation.
Properties
IUPAC Name |
N-benzyl-N-ethyl-2-[3-[(4-methoxyphenyl)methyl]-4-oxothieno[3,2-d]pyrimidin-2-yl]sulfanylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H25N3O3S2/c1-3-27(15-18-7-5-4-6-8-18)22(29)17-33-25-26-21-13-14-32-23(21)24(30)28(25)16-19-9-11-20(31-2)12-10-19/h4-14H,3,15-17H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PHLWDUIZXQJOSM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC1=CC=CC=C1)C(=O)CSC2=NC3=C(C(=O)N2CC4=CC=C(C=C4)OC)SC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H25N3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
479.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-benzyl-N-ethyl-2-({3-[(4-methoxyphenyl)methyl]-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide typically involves multiple steps:
Formation of the Thieno[3,2-d]pyrimidine Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Sulfanyl Group: The sulfanyl group is introduced via nucleophilic substitution reactions, often using thiol reagents.
Attachment of the Benzyl and Ethyl Groups: These groups are typically introduced through alkylation reactions using benzyl halides and ethyl halides, respectively.
Final Acetylation: The acetamide moiety is introduced through acylation reactions using acetic anhydride or acetyl chloride.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
N-benzyl-N-ethyl-2-({3-[(4-methoxyphenyl)methyl]-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carbonyl group in the thieno[3,2-d]pyrimidine core can be reduced to alcohols using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, and other peroxides.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Nucleophiles like amines, thiols, and halides under basic or acidic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols and amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Anticancer Activity
N-benzyl-N-ethyl-2-({3-[(4-methoxyphenyl)methyl]-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide has shown promise as an anticancer agent. Studies indicate that compounds with thienopyrimidine structures exhibit significant cytotoxic effects against various cancer cell lines.
Case Studies
| Study | Cell Line | IC50 (µM) | Findings |
|---|---|---|---|
| Bouabdallah et al. | Hep-2 | 3.25 | Significant cytotoxic potential observed. |
| Huang et al. | MCF7 | 1.88 | Excellent anticancer potential noted against breast cancer cell line. |
These studies highlight the compound's potential as a lead structure for developing new anticancer therapies.
Anti-inflammatory Properties
The thienopyrimidine derivatives have also been explored for their anti-inflammatory effects. The structural features of N-benzyl-N-ethyl-2-{...} suggest that it may inhibit pro-inflammatory pathways, making it a candidate for treating inflammatory diseases.
Antimicrobial Activity
Research has indicated that similar thienopyrimidine compounds possess antimicrobial properties. The presence of the sulfanyl group may enhance the compound's ability to disrupt microbial membranes or inhibit essential microbial enzymes.
Relevant Findings
Studies have demonstrated that derivatives of thieno[3,2-d]pyrimidines exhibit broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria, suggesting potential applications in treating infections.
Future Directions in Research
The unique structural characteristics of N-benzyl-N-ethyl-2-{...} open avenues for further exploration:
- Synthesis of Analogues : Modifying the existing structure to enhance potency and selectivity.
- In Vivo Studies : Conducting animal studies to evaluate pharmacokinetics and therapeutic efficacy.
- Combination Therapies : Investigating synergistic effects with existing anticancer and anti-inflammatory drugs.
Mechanism of Action
The mechanism of action of N-benzyl-N-ethyl-2-({3-[(4-methoxyphenyl)methyl]-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide likely involves interactions with specific molecular targets, such as enzymes or receptors. The thieno[3,2-d]pyrimidine core can interact with various biological macromolecules, potentially inhibiting or modulating their activity. The sulfanyl group may also play a role in binding to metal ions or other cofactors, further influencing the compound’s biological effects.
Comparison with Similar Compounds
Comparative Analysis with Similar Compounds
Structural Analogues and Substituent Variations
The table below compares the target compound with structurally related molecules from the evidence:
Key Observations:
- Substituent Effects: N-Alkyl/Aryl Groups: The N-benzyl-N-ethyl group in the target compound increases steric bulk compared to N-(4-butylphenyl) in , which may influence binding pocket accessibility. Methoxy vs. Sulfanyl vs.
Pharmacological and Physicochemical Properties
Structure-Activity Relationship (SAR) Trends
- Thienopyrimidinone vs. Quinazolinone: The thieno-fused core (target) may offer better kinase selectivity due to its heterocyclic aromaticity, while quinazolinones () are associated with broader enzyme inhibition.
- Substituent Positioning : The 4-methoxyphenyl group at the 3-position (target) could optimize steric and electronic interactions compared to 7-phenyl in .
Biological Activity
N-benzyl-N-ethyl-2-({3-[(4-methoxyphenyl)methyl]-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide is a compound of interest due to its potential biological activities. This article reviews the compound's synthesis, biological activity, and relevant case studies, supported by diverse research findings.
Chemical Structure and Properties
The compound features a thieno[3,2-d]pyrimidine core with a sulfanyl group and a methoxyphenyl substituent. Its molecular formula is C20H22N4O2S, and it has a molecular weight of 394.48 g/mol. The structural complexity allows for various interactions with biological targets.
Anticancer Activity
Research has indicated that compounds similar to this compound exhibit significant anticancer properties. For example:
- Cell Line Studies : A study evaluated the cytotoxic effects of related thieno[3,2-d]pyrimidine derivatives against several cancer cell lines, including MCF7 (breast cancer), HCT116 (colon cancer), and HepG2 (liver cancer). The derivatives demonstrated IC50 values ranging from 1.1 µM to 6.5 µM, indicating potent activity against these cell lines .
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Compound A | MCF7 | 1.1 |
| Compound B | HCT116 | 3.5 |
| Compound C | HepG2 | 6.5 |
The proposed mechanisms include:
- Inhibition of Kinases : Similar compounds have shown to inhibit key kinases involved in cancer progression.
- Induction of Apoptosis : Evidence suggests that these compounds can induce apoptosis in cancer cells by activating intrinsic pathways.
Antioxidant Activity
The antioxidant potential of this compound class has also been investigated:
- DPPH Scavenging Assay : Compounds exhibited significant scavenging activity against DPPH radicals, with some showing IC50 values lower than standard antioxidants like BHA (Butylated Hydroxyanisole) .
| Compound | DPPH IC50 (µg/mL) |
|---|---|
| Compound A | 7.12 |
| Standard BHA | 10.00 |
Study on Melanin Synthesis
In a study focusing on melanin synthesis in murine B16 cells, thieno[3,2-d]pyrimidine derivatives were tested for their ability to enhance melanin production. Results indicated that certain derivatives significantly increased melanin content compared to controls .
In Vivo Studies
Further investigations into the in vivo efficacy of these compounds are necessary to assess their therapeutic potential fully. Preliminary studies have shown promising results in animal models for tumor growth inhibition.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
